N-(1,3-benzodioxol-5-yl)-1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide, also known by its chemical structure C₁₈H₁₄ClNO₅, is a fascinating compound with diverse applications. Its systematic name reflects its complex structure, which we’ll explore further.
Preparation Methods
Synthetic Routes::
Synthesis via Amide Formation:
Industrial Production:
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions at the chloro substituent are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols.
- Oxidation: The corresponding carboxylic acid.
- Reduction: The alcohol derivative.
- Substitution: Various amide derivatives.
Scientific Research Applications
Medicine: Investigated for potential antitumor properties due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Industry: Employed in the development of novel materials and pharmaceuticals.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets, such as enzymes or receptors.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Remember that scientific advancements continually expand our understanding of compounds like this one
Properties
Molecular Formula |
C19H17ClN2O4 |
---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H17ClN2O4/c1-11-2-4-14(8-15(11)20)22-9-12(6-18(22)23)19(24)21-13-3-5-16-17(7-13)26-10-25-16/h2-5,7-8,12H,6,9-10H2,1H3,(H,21,24) |
InChI Key |
PWTNVRKPNSAKBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OCO4)Cl |
Origin of Product |
United States |
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